molecular formula C14H17ClN2O2 B5283568 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol

1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B5283568
M. Wt: 280.75 g/mol
InChI Key: BJOMKBJPUSFMLY-UHFFFAOYSA-N
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Description

1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a synthetic organic compound that features a complex structure with both phenoxy and imidazole functional groups

Properties

IUPAC Name

1-(2-chloro-5-methylphenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10-3-4-13(15)14(7-10)19-9-12(18)8-17-6-5-16-11(17)2/h3-7,12,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOMKBJPUSFMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CN2C=CN=C2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-5-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Imidazole Introduction: The phenoxy intermediate is then reacted with 2-methylimidazole under basic conditions to introduce the imidazole moiety.

    Final Coupling: The final step involves coupling the intermediate with a suitable epoxide or halohydrin to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Processes: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under mild heating.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with new functional groups replacing the chloro group.

Scientific Research Applications

1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: Employed in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes or signaling.

Comparison with Similar Compounds

    1-(2-chloro-5-methylphenoxy)-3-(1H-imidazol-1-yl)propan-2-ol: Lacks the methyl group on the imidazole ring.

    1-(2-chloro-5-methylphenoxy)-3-(2-ethyl-1H-imidazol-1-yl)propan-2-ol: Has an ethyl group instead of a methyl group on the imidazole ring.

Uniqueness:

  • The presence of both the chloro and methyl groups on the phenoxy ring, along with the methyl group on the imidazole ring, gives 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol unique chemical and biological properties compared to its analogs.

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